3,3-Dimethoxypyrrolidine hydrochloride
Overview
Description
3,3-Dimethoxypyrrolidine hydrochloride is a chemical compound with the molecular formula C6H14ClNO2 and a molecular weight of 167.63 g/mol . It is a heterocyclic compound featuring a pyrrolidine ring substituted with two methoxy groups at the 3-position and a hydrochloride salt. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Mechanism of Action
Target of Action
Pyrrolidine alkaloids, a group to which this compound belongs, have been shown to interact with a variety of biological targets, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Mode of Action
Pyrrolidine alkaloids are known to interact with their targets in various ways, leading to a range of biological effects . For instance, some pyrrolidine alkaloids have been shown to cause apoptotic cell death in certain cancer cells .
Biochemical Pathways
Pyrrolidine alkaloids are known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Pyrrolidine alkaloids have been shown to exert a range of effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Action Environment
Like all chemical compounds, its stability and efficacy can be influenced by factors such as temperature, ph, and the presence of other chemicals .
Preparation Methods
The synthesis of 3,3-Dimethoxypyrrolidine hydrochloride typically involves the reaction of 3-oxo-pyrrolidine-1-carboxylic acid tert-butyl ester with trimethyl orthoformate in the presence of hydrochloric acid in methanol . The reaction mixture is stirred for several hours, followed by the addition of ethyl acetate to precipitate the product. The resultant solid is then filtered and dried to obtain this compound as an off-white solid .
Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity. These methods often include additional purification steps such as recrystallization and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
3,3-Dimethoxypyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the pyrrolidine ring.
Scientific Research Applications
3,3-Dimethoxypyrrolidine hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of heterocyclic compounds with biological targets.
Medicine: Research into potential therapeutic applications of pyrrolidine derivatives often involves this compound as a starting material or intermediate.
Comparison with Similar Compounds
3,3-Dimethoxypyrrolidine hydrochloride can be compared with other pyrrolidine derivatives, such as:
3,3-Dimethylpyrrolidine: Lacks the methoxy groups, resulting in different chemical reactivity and biological activity.
3,3-Diethoxypyrrolidine: Contains ethoxy groups instead of methoxy groups, leading to variations in physical and chemical properties.
3,3-Dimethoxypyrrolidine: The non-hydrochloride form, which has different solubility and stability characteristics.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride salt, which influences its solubility, reactivity, and overall chemical behavior.
Properties
IUPAC Name |
3,3-dimethoxypyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-8-6(9-2)3-4-7-5-6;/h7H,3-5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCVNDMADGVVQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCNC1)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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